molecular formula C21H18FN3O3S2 B2737689 N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-60-0

N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2737689
CAS RN: 851718-60-0
M. Wt: 443.51
InChI Key: QGSGXPUOLXLZAB-UHFFFAOYSA-N
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Description

N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C21H18FN3O3S2 and its molecular weight is 443.51. The purity is usually 95%.
BenchChem offers high-quality N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's relevance in scientific research primarily revolves around its synthetic applications and chemical properties. For instance, its structural analogues, such as α-fluoromethyl phenyl sulfone derivatives, have been extensively employed in various reactions as versatile fluoromethylating reagents. A feasible synthetic approach towards β-monofluorinated alcohols using α-trimethylsilyl-α-fluorobis(phenylsulfonyl)methane as a novel monofluoromethylating reagent highlights the compound's utility in synthesis and modification of fluorinated organic compounds, which are of considerable interest in medicinal chemistry and materials science (Prakash et al., 2012).

Catalysis and Enantioselective Reactions

Catalytic applications, particularly in enantioselective synthesis, represent another crucial area of research. For example, the use of ruthenium complexes containing substituted bis(pyrazolyl)methane ligands in the transfer hydrogenation of ketones showcases the potential of compounds structurally related to N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide in catalysis. Such methodologies enable the development of new synthetic routes and the preparation of compounds with high enantiomeric excess, which is pivotal in the pharmaceutical industry (Carrión et al., 2007).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isozymes is a significant area of study, given the enzymes' roles in physiological and pathological processes. Sulfonamides incorporating benzothiopyrano[4,3-c]pyrazole and pyridothiopyrano[4,3-c]pyrazole structures, similar to the compound , have shown effective inhibition against multiple carbonic anhydrase isoforms. This inhibition suggests potential therapeutic applications in treating diseases where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain types of cancer (Marini et al., 2012).

Environmental and Biological Sensing

Compounds structurally related to N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide find applications in environmental and biological sensing, illustrating their importance beyond synthetic and catalytic applications. The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols, for instance, underscores the compound's relevance in creating sensitive and selective detection techniques crucial in chemical, biological, and environmental sciences (Wang et al., 2012).

properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-5-2-4-15(12-17)18-13-19(14-7-9-16(22)10-8-14)25(23-18)21(26)20-6-3-11-29-20/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSGXPUOLXLZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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